molecular formula C14H13N5O8 B12369462 (2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

Cat. No.: B12369462
M. Wt: 379.28 g/mol
InChI Key: IAPZXUKYTCQQFE-BOPMFSTPSA-N
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Description

The compound (2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[®-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a furan ring fused with a purine base, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[®-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the purine base. Key reaction conditions include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

In medicine, this compound shows promise as a therapeutic agent. Its structural similarity to nucleotides suggests potential applications in antiviral and anticancer therapies. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and nanotechnology.

Mechanism of Action

The mechanism of action of (2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[®-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Inosine: Another nucleoside with structural similarities.

    Ribavirin: An antiviral drug with a similar purine structure.

Uniqueness

What sets (2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[®-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid apart is its unique combination of a furan ring and a purine base

Properties

Molecular Formula

C14H13N5O8

Molecular Weight

379.28 g/mol

IUPAC Name

(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

InChI

InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)/t6-,7+,8-,11+,14+/m0/s1

InChI Key

IAPZXUKYTCQQFE-BOPMFSTPSA-N

Isomeric SMILES

C1=C2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@]1([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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